molecular formula C17H21NO4 B5281222 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5281222
M. Wt: 303.35 g/mol
InChI Key: HPGRWBJTBAWPBQ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound features a bicyclo[222]octane core, which is a common motif in organic chemistry due to its rigidity and stability

Preparation Methods

The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions.

Chemical Reactions Analysis

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Scientific Research Applications

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can be compared with other similar compounds, such as:

    Bicyclo[2.2.2]octane derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

    Carbamoyl derivatives: Compounds with a carbamoyl group but different core structures.

The uniqueness of this compound lies in the combination of these functional groups with the bicyclic core, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-[(4-methoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-22-13-8-6-12(7-9-13)18-16(19)14-10-2-4-11(5-3-10)15(14)17(20)21/h6-11,14-15H,2-5H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGRWBJTBAWPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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